molecular formula C16H15ClN2O3 B2643146 N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 898348-48-6

N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2643146
CAS No.: 898348-48-6
M. Wt: 318.76
InChI Key: IYZGMYYIYIOGER-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide is an organic compound characterized by the presence of both chlorophenyl and methoxybenzyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 3-chlorophenylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 3-chlorophenylamine in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.

    Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    Step 4: Add 3-methoxybenzylamine to the reaction mixture and stir for an additional 2 hours.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(3-methoxybenzyl)urea: Similar structure but with a urea core instead of oxalamide.

    3-(3-chlorophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine: Contains a triazole ring instead of oxalamide.

Uniqueness

N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide core differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-7-2-4-11(8-14)10-18-15(20)16(21)19-13-6-3-5-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZGMYYIYIOGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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